HyNic-PEG2-TCO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

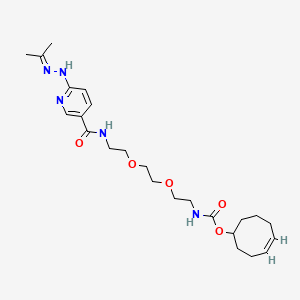

2D Structure

Properties

Molecular Formula |

C24H37N5O5 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+ |

InChI Key |

FQSCUAUGUCLBSR-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C |

Canonical SMILES |

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C |

Origin of Product |

United States |

Foundational & Exploratory

HyNic-PEG2-TCO: A Technical Guide to a Versatile Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

HyNic-PEG2-TCO is a heterobifunctional linker molecule designed for advanced bioconjugation applications, particularly in the fields of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and molecular imaging.[1][2][3] This linker is composed of three key functional components: a 6-hydrazinonicotinamide (HyNic) moiety, a hydrophilic di-polyethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) group. This unique combination of functionalities allows for a two-step sequential or one-pot bioconjugation strategy, enabling the precise assembly of complex biomolecular architectures.

The HyNic group provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities through the formation of a stable hydrazone bond.[4][5] The TCO group is a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-modified molecules. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly under physiological conditions without the need for a catalyst. The PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, and its flexibility can help to minimize steric hindrance between the conjugated molecules.

Mechanism of Action

The mechanism of action of this compound is defined by the independent and highly specific reactivities of its two terminal functional groups:

-

Hydrazone Formation (HyNic Moiety): The hydrazine group of the HyNic moiety reacts with an aldehyde or ketone to form a C=N double bond, resulting in a stable hydrazone linkage. This reaction is chemoselective and proceeds efficiently under mildly acidic conditions (pH 4-6), but can also occur at neutral pH. The rate of hydrazone formation can be influenced by the electronic properties of the carbonyl compound and the presence of local catalytic groups.

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition (TCO Moiety): The TCO group reacts with a 1,2,4,5-tetrazine via a [4+2] cycloaddition reaction. This reaction is exceptionally fast, with second-order rate constants among the highest of all bioorthogonal reactions. The primary driving force for this rapid reaction is the high ring strain of the trans-cyclooctene. The reaction is irreversible and results in the formation of a stable dihydropyridazine product with the concomitant release of nitrogen gas.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 475.59 g/mol | |

| Purity | ≥95% | |

| Solubility | Soluble in DMSO, DMF |

Reaction Kinetics

Table 1: TCO-Tetrazine Ligation Kinetics

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| TCO and 3,6-diphenyl-1,2,4,5-tetrazine | ~1,000 - 30,000 | Methanol or PBS, ambient temperature or 37°C | |

| TCO and various tetrazine derivatives | Up to 750,000 | Aqueous buffer | |

| General TCO-tetrazine reaction | >800 | Physiological conditions |

Note: The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives.

Table 2: HyNic-Hydrazone Formation Kinetics

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

| Hydrazines and aromatic aldehydes | 2 - 20 | Aqueous buffer, pH 7.4 | |

| HYNIC-functionalized peptides and 4-fluorobenzaldehyde | Yields of ~85% in 10 min | 2.1 mM precursor, 70°C |

Note: Hydrazone formation is reversible and the stability of the bond is pH-dependent, with greater stability at neutral and basic pH.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound. These protocols are based on established procedures for TCO-tetrazine ligation and HyNic-hydrazone formation and may require optimization for specific applications.

Protocol 1: Two-Step Bioconjugation of a Protein and a Small Molecule

This protocol describes the conjugation of an aldehyde-modified protein to a tetrazine-modified small molecule using this compound as a linker.

Materials:

-

Aldehyde-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Tetrazine-modified small molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis equipment

-

Analytical instrumentation (e.g., SDS-PAGE, mass spectrometry, HPLC)

Procedure:

Step 1: Reaction of this compound with Aldehyde-Modified Protein

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

To the aldehyde-modified protein solution (typically 1-5 mg/mL), add the this compound stock solution to achieve a 10- to 20-fold molar excess of the linker.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The optimal pH for this reaction is typically between 6.0 and 7.5.

-

Remove the excess, unreacted this compound using a spin desalting column or by dialysis against the reaction buffer.

-

Verify the successful conjugation of the linker to the protein using mass spectrometry.

Step 2: TCO-Tetrazine Ligation

-

To the TCO-modified protein from Step 1, add the tetrazine-modified small molecule. A slight molar excess (1.5 to 5-fold) of the tetrazine-containing molecule is recommended.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be performed at 4°C with a longer incubation time.

-

The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purify the final protein-small molecule conjugate using size-exclusion chromatography or another appropriate purification method to remove any unreacted small molecule.

-

Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: General Protocol for TCO-Tetrazine Ligation

This protocol provides a general procedure for the reaction between a TCO-modified molecule and a tetrazine-modified molecule.

Materials:

-

TCO-modified molecule in a suitable solvent (e.g., PBS, DMF, DMSO)

-

Tetrazine-modified molecule in a compatible solvent

-

Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometry)

Procedure:

-

Dissolve the TCO-modified molecule and the tetrazine-modified molecule in a compatible solvent.

-

Mix the two solutions. For optimal results, a slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used.

-

The reaction is typically complete within 30-60 minutes at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's absorbance peak between 510 and 550 nm.

-

The resulting conjugate is generally stable and can be used directly or purified as needed.

Mandatory Visualization

Caption: Sequential bioconjugation workflow using this compound.

Caption: Mechanism of the TCO-tetrazine inverse-electron-demand Diels-Alder reaction.

Caption: Mechanism of HyNic-hydrazone formation.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its dual reactivity, combined with the beneficial properties of the PEG spacer, allows for precise and efficient labeling of biomolecules under mild conditions. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation makes this linker particularly well-suited for applications in live-cell imaging and in vivo studies where speed and selectivity are paramount. The information and protocols provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of this compound in their drug development and biomedical research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 0|DC Chemicals [dcchemicals.com]

- 3. gentaur.com [gentaur.com]

- 4. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to HyNic-PEG2-TCO: A Bioorthogonal Linker for Modular PROTAC Synthesis and Design

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the HyNic-PEG2-TCO linker and its strategic role in the synthesis and design of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its application in modular and in-cell PROTAC assembly, and provide relevant experimental data and protocols.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-based inhibition to event-driven protein degradation.[1] A PROTAC consists of three components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[][3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC induces ubiquitination of the POI, marking it for degradation by the cell's ubiquitin-proteasome system (UPS).[1][4]

The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability. The evolution of linker technology has moved from simple alkyl and PEG chains to more sophisticated moieties that enable advanced synthesis strategies. The this compound linker exemplifies this evolution, incorporating bioorthogonal reactive handles to facilitate modular and rapid PROTAC development.

The this compound Linker: A Multifunctional Tool for PROTAC Design

This compound is a trifunctional linker designed for advanced PROTAC synthesis, particularly for strategies involving "click chemistry." Its structure consists of three key components:

-

HyNic (6-hydrazinonicotinic acid): This moiety provides a versatile conjugation point. The hydrazine group can react with aldehydes and ketones to form stable hydrazone bonds, while the carboxylic acid on the pyridine ring can form amide bonds. This dual reactivity allows for flexible attachment to a POI or E3 ligase ligand.

-

PEG2 (two-unit Polyethylene Glycol): The PEG spacer enhances the hydrophilicity and aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules. The flexibility of the PEG chain can also be crucial for allowing the two ends of the PROTAC to adopt the optimal orientation for ternary complex formation.

-

TCO (trans-cyclooctene): As a strained alkene, TCO is a key component for bioorthogonal chemistry. It reacts specifically and rapidly with tetrazine (Tz) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds in biological conditions without a catalyst, making it ideal for both modular synthesis and in-cell assembly.

The primary advantage of using a linker like this compound is its role in enabling modular, high-throughput PROTAC synthesis and the innovative "Click-formed PROTAC" (CLIPTAC) strategy.

Modular Synthesis and Direct-to-Biology (D2B) Workflows

The TCO handle allows for a convergent synthesis approach where a library of TCO-functionalized POI ligands can be rapidly combined with a library of tetrazine-functionalized E3 ligase ligands (or vice versa). This "click chemistry" approach is highly efficient and compatible with miniaturized, automated synthesis platforms, enabling "Direct-to-Biology" (D2B) workflows where crude reaction mixtures can be directly used in cellular screening assays, dramatically accelerating the discovery of potent degraders.

References

Understanding the HyNic-PEG2-TCO linker structure and properties.

For Researchers, Scientists, and Drug Development Professionals

The HyNic-PEG2-TCO linker is a heterobifunctional crosslinker integral to the fields of bioconjugation and targeted therapeutics. Its unique architecture, comprising a 6-hydrazinonicotinamide (HyNic) moiety, a hydrophilic di-ethylene glycol (PEG2) spacer, and a strained trans-cyclooctene (TCO) group, enables a versatile two-step ligation strategy. This guide provides an in-depth overview of the linker's structure, properties, and its application in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Structure and Properties

The this compound linker is designed for sequential conjugations. The HyNic group provides a reactive handle for initial modification of a biomolecule, while the TCO group participates in a highly efficient and bioorthogonal "click" reaction. The PEG2 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.

Chemical Structure

-

HyNic (6-hydrazinonicotinamide): An aromatic hydrazine that reacts with aldehydes and ketones to form a stable hydrazone bond.

-

PEG2 (di-ethylene glycol): A short, hydrophilic spacer that improves the linker's solubility and reduces steric hindrance.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines.

A general representation of the this compound structure is provided by various chemical suppliers.

Quantitative Properties

The following table summarizes key quantitative data for the this compound linker and its reactive components.

| Property | Value | Notes |

| Molecular Weight | ~475.59 g/mol | Varies slightly based on the exact salt form. |

| Solubility | Soluble in DMSO, DMF | The PEG2 spacer enhances solubility in aqueous media[1][2]. |

| Storage Conditions | -20°C, protect from light and moisture | The TCO group is susceptible to isomerization[1][3]. |

| HyNic-Aldehyde Reaction pH | Optimal at pH 6.0 for antibody conjugation | The hydrazone bond is stable between pH 2.0-10.0[4]. |

| HyNic-Aldehyde Reaction Temperature | Room temperature | Conjugation is efficient at ambient temperatures. |

| **TCO-Tetrazine Ligation Reaction Rate (k₂) ** | 10³ to 10⁶ M⁻¹s⁻¹ | This is a general range for TCO-tetrazine reactions; the rate is dependent on the specific tetrazine used. |

| TCO Stability | Stable for weeks at 4°C in aqueous buffer (pH 7.5) | Susceptible to isomerization in the presence of thiols and certain metal ions. |

| Conjugation Efficiency (HyNic) | >95% with aniline catalyst | High conversion of biomolecules can be achieved. |

| Conjugation Efficiency (TCO-Tetrazine) | Quantitative | The reaction proceeds to completion rapidly, even at low concentrations. |

Reaction Mechanisms and Experimental Workflows

The utility of the this compound linker lies in its two distinct reactive ends, allowing for a controlled, sequential conjugation process.

Step 1: HyNic-Mediated Biomolecule Modification

The initial step involves the conjugation of the HyNic moiety to a biomolecule, typically a protein such as an antibody. This is achieved by reacting the biomolecule with a HyNic-NHS ester, which targets primary amines (e.g., lysine residues). To achieve a stable conjugate, the HyNic-modified biomolecule is then reacted with a molecule containing an aldehyde group (4-formylbenzamide, 4FB), forming a stable bis-arylhydrazone bond. The formation of this bond can be monitored spectrophotometrically at 354 nm.

Step 2: TCO-Tetrazine Bioorthogonal Ligation

The second step utilizes the bioorthogonal reaction between the TCO group on the linker and a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder (IEDDA) reaction is exceptionally fast and proceeds with high specificity in complex biological media without the need for a catalyst. The reaction results in the formation of a stable dihydropyridazine linkage and the release of nitrogen gas as the only byproduct.

Experimental Protocols

The following are generalized protocols for the use of the this compound linker in the preparation of an antibody-drug conjugate (ADC).

Protocol 1: Modification of Antibody with HyNic

Materials:

-

Antibody in amine-free buffer (e.g., PBS) at 1-5 mg/mL

-

S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone)

-

Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Anhydrous DMF or DMSO

-

Desalting columns

Procedure:

-

Prepare the antibody by buffer exchanging into Modification Buffer.

-

Prepare a stock solution of S-HyNic in anhydrous DMF or DMSO (e.g., 10 mM).

-

Add a 20-fold molar excess of the S-HyNic stock solution to the antibody solution.

-

Incubate the reaction for 2 hours at room temperature.

-

Remove excess S-HyNic using a desalting column, exchanging the buffer to a Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

-

The degree of HyNic incorporation can be quantified colorimetrically by reacting a small aliquot with 2-sulfobenzaldehyde and measuring the absorbance at 350 nm.

Protocol 2: Conjugation of this compound to a 4FB-Modified Payload

This protocol assumes the payload has been pre-functionalized with a 4-formylbenzamide (4FB) group.

Materials:

-

This compound linker

-

4FB-modified payload

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

-

TurboLINK™ Catalyst Buffer (10X Aniline Buffer) - optional, to increase reaction rate

Procedure:

-

Dissolve the this compound linker and the 4FB-modified payload in Conjugation Buffer.

-

Mix the this compound linker with the 4FB-modified payload at a desired molar ratio (e.g., 1.5 to 5-fold excess of the linker).

-

If desired, add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM to accelerate the reaction.

-

Incubate the reaction for 2-4 hours at room temperature.

-

The reaction progress can be monitored by the increase in absorbance at 354 nm, which is characteristic of the bis-arylhydrazone bond formed.

-

Purify the resulting TCO-functionalized payload using an appropriate chromatographic method (e.g., size exclusion or reverse phase chromatography).

Protocol 3: TCO-Tetrazine Click Reaction for Final ADC Assembly

Materials:

-

TCO-functionalized payload from Protocol 2

-

Tetrazine-modified antibody (prepared separately)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Dissolve the TCO-functionalized payload and the tetrazine-modified antibody in the Reaction Buffer.

-

Add the TCO-functionalized payload to the tetrazine-modified antibody solution. A 1.5 to 3.0 molar excess of the TCO-payload is a common starting point.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically rapid.

-

The final ADC can be purified from excess payload and linker using size exclusion chromatography or other appropriate methods.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Logical Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for synthesizing an antibody-drug conjugate using a this compound linker, where the antibody is first modified with a tetrazine and the payload is conjugated to the TCO-linker.

Conclusion

The this compound linker offers a robust and efficient platform for the construction of complex bioconjugates. Its dual reactivity allows for a controlled and sequential approach to linking biomolecules, which is particularly advantageous in the development of targeted therapies like ADCs. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can leverage this powerful tool to advance their drug development and molecular biology research.

References

Inverse electron demand Diels-Alder (iEDDA) reaction with HyNic-PEG2-TCO.

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (iEDDA) Reaction with HyNic-PEG2-TCO

The inverse electron demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal "click chemistry" tool, distinguished by its exceptionally fast reaction rates, high specificity, and ability to proceed in complex biological environments without a catalyst.[1][2][3] This guide provides a detailed overview of the iEDDA reaction with a specific focus on this compound, a versatile linker molecule designed for advanced bioconjugation and the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs).[4][5]

Core Principles: The iEDDA Reaction

Unlike the conventional Diels-Alder reaction, the iEDDA cycloaddition occurs between an electron-poor diene and an electron-rich dienophile. In the context of bioconjugation, the most prominent reaction partners are an electron-deficient 1,2,4,5-tetrazine (Tz, the diene) and a strained, electron-rich trans-cyclooctene (TCO, the dienophile).

The reaction proceeds via a [4+2] cycloaddition to form an unstable tricyclic intermediate, which then undergoes a retro-Diels-Alder reaction to rapidly and irreversibly release dinitrogen gas (N₂), forming a stable dihydropyridazine product. This rapid, irreversible, and bioorthogonal nature makes the TCO-tetrazine ligation ideal for applications where low concentrations and high selectivity are paramount.

The this compound Linker

This compound is a heterobifunctional linker that incorporates three key components:

-

HyNic (6-hydrazinonicotinamide): A hydrazine-based moiety that selectively reacts with aldehydes and ketones to form a stable hydrazone bond. This functionality is often used to conjugate the linker to antibodies or other biomolecules that have been chemically or enzymatically modified to present a carbonyl group.

-

PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic PEG spacer that enhances the aqueous solubility and can reduce potential aggregation of the resulting conjugate.

-

TCO (trans-cyclooctene): The strained alkene dienophile that participates in the extremely rapid iEDDA reaction with a tetrazine-functionalized molecule.

This modular design allows for a two-step conjugation strategy, providing precise control over the linkage and final construct assembly.

Quantitative Data: Reaction Kinetics

The reaction rate of the iEDDA ligation is among the fastest of all bioorthogonal reactions, with second-order rate constants (k₂) spanning from ~1 to over 10⁶ M⁻¹s⁻¹. The kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives. While specific kinetic data for this compound is not extensively published, the reactivity is governed by its TCO moiety. The table below summarizes representative rate constants for various TCO and tetrazine pairs to provide a quantitative context.

| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Solvent | k₂ (M⁻¹s⁻¹) |

| trans-cyclooctene | 3,6-diphenyl-s-tetrazine | Methanol | 19.1 |

| d-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 520 |

| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 3,100 |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 2,000 |

| d-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 366,000 |

| PeptoBrush (30% TCO) | Lipophilic Tetrazine (15) | Aqueous Buffer | >25,000 (per TCO unit) |

Data compiled from multiple sources. d-TCO: dioxolane-fused TCO; s-TCO: cyclopropene-fused TCO.

Note on Stability: While highly reactive, TCO derivatives can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or certain metals. More stable derivatives like d-TCO have been developed to mitigate this issue for applications requiring longer-term stability in biological media.

Visualization of Key Processes

The fundamental reaction involves the cycloaddition of TCO and tetrazine, followed by the irreversible elimination of nitrogen gas.

Caption: The iEDDA reaction between TCO and tetrazine proceeds via cycloaddition and N₂ release.

A typical workflow for conjugating a payload to an antibody using this compound involves antibody modification, linker attachment, and the final iEDDA ligation.

Caption: General workflow for site-specific antibody conjugation using this compound.

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions such as molar ratios, buffer composition, and reaction times for their specific biomolecules and payloads.

This protocol describes the conjugation of this compound to an antibody via its glycan moieties.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Sodium periodate (NaIO₄) solution (e.g., 20 mM in water).

-

Propylene glycol.

-

This compound dissolved in a compatible organic solvent (e.g., DMSO).

-

Aniline (catalyst), freshly prepared solution (e.g., 100 mM in water).

-

Size-Exclusion Chromatography (SEC) columns or spin filters (e.g., 30 kDa MWCO) for purification.

-

Reaction Buffer: PBS or similar, pH ~6.0-7.0.

Methodology:

-

Antibody Oxidation:

-

Adjust the mAb concentration to 1-5 mg/mL in PBS.

-

Add NaIO₄ to a final concentration of 1-2 mM.

-

Incubate in the dark at 4°C for 30 minutes to oxidize the cis-diols on the antibody's glycans, forming aldehyde groups.

-

Quench the reaction by adding propylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

-

Remove excess periodate and quenching agent by buffer exchange into Reaction Buffer (pH ~6.5) using a desalting column or spin filter.

-

-

HyNic-TCO Conjugation:

-

To the aldehyde-modified antibody, add a 20-50 molar excess of this compound from a stock solution in DMSO. The final DMSO concentration should be kept below 10% (v/v).

-

Add aniline catalyst to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove unreacted this compound and aniline by SEC or repeated buffer exchange with spin filters.

-

The final TCO-modified antibody should be stored in a suitable buffer (e.g., PBS, pH 7.4) at 4°C. Characterize the degree of labeling using mass spectrometry if possible.

-

This protocol details the final click reaction step.

Materials:

-

TCO-modified antibody (from Protocol 1).

-

Tetrazine-functionalized molecule (e.g., Tz-fluorophore, Tz-drug) dissolved in a compatible solvent.

-

Reaction Buffer: PBS, pH 7.4.

Methodology:

-

Reaction Setup:

-

Combine the TCO-modified antibody with the tetrazine-functionalized molecule in the Reaction Buffer.

-

The molar ratio of TCO-mAb to tetrazine-payload can be varied, but a slight excess of the tetrazine molecule (e.g., 1.5 to 5 equivalents per TCO site) is often used to ensure complete reaction.

-

-

Incubation:

-

Incubate at room temperature for 30-60 minutes. The reaction is typically very fast and can be monitored by following the disappearance of the tetrazine's characteristic color (~520 nm) via UV-Vis spectroscopy.

-

-

Purification (Optional):

-

If necessary, remove excess unreacted tetrazine-payload using SEC or spin filtration. For many applications, such as in vitro cell labeling, this purification step may not be required due to the high specificity and low concentration of reactants.

-

-

Analysis:

-

Analyze the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or fluorescence imaging, to confirm successful ligation.

-

Applications in Research and Drug Development

The unique properties of the this compound linker and the iEDDA reaction enable numerous advanced applications.

-

Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a tumor-targeting antibody, ADCs can be created with a precise drug-to-antibody ratio (DAR), leading to a better therapeutic window.

-

PROTAC Development: As a PROTAC linker, this compound can be used to synthesize molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system.

-

Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., attached to a PET isotope like ¹⁸F) or therapeutic agent is administered. This strategy significantly improves target-to-background ratios and reduces off-target toxicity.

-

Live-Cell Imaging and Probing: The bioorthogonality of the reaction allows for the specific labeling of biomolecules on or inside living cells with minimal perturbation to the biological system.

This technical guide provides a framework for understanding and utilizing the iEDDA reaction with this compound. Its unparalleled speed and selectivity make it an indispensable tool for creating precisely engineered biomolecules for the next generation of diagnostics and therapeutics.

References

- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|CAS 0|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to HyNic-PEG2-TCO for Click Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, HyNic-PEG2-TCO, and its applications in click chemistry, particularly in the field of bioconjugation and drug development. This document details its core functionalities, provides quantitative data on its reactivity and stability, and offers detailed experimental protocols for its use.

Introduction to this compound

This compound is a heterobifunctional crosslinker that incorporates two distinct reactive moieties for a two-step sequential bioconjugation strategy. It contains a 6-hydrazinonicotinamide (HyNic) group and a trans-cyclooctene (TCO) group, separated by a short polyethylene glycol (PEG2) spacer.

-

HyNic Moiety: The HyNic group provides a versatile handle for conjugation to molecules containing aldehyde or ketone functionalities, such as those introduced onto biomolecules through modification with linkers like S-4FB (succinimidyl-4-formylbenzoate). The reaction between HyNic and an aromatic aldehyde forms a stable bis-aryl hydrazone bond.[1][2]

-

PEG2 Spacer: The short polyethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[3] It also provides spatial separation between the conjugated molecules, potentially reducing steric hindrance.

-

TCO Moiety: The trans-cyclooctene group is a key component for bioorthogonal "click chemistry." It reacts specifically and rapidly with a tetrazine-containing molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5] This reaction is known for its high speed and selectivity, allowing for efficient ligation even at low concentrations in complex biological media.

Quantitative Data

Table 1: Physicochemical Properties of a Representative this compound Linker

| Property | Value | Source |

| Molecular Weight | ~475.5 g/mol | AxisPharm |

| Purity | ≥95% | AxisPharm |

| Solubility | Soluble in DMSO, DMF |

Table 2: Reaction Kinetics of HyNic and TCO Moieties

| Reaction | Reactants | Second-Order Rate Constant (k) | Conditions | Source |

| Hydrazone Formation | HyNic & 4-Formylbenzamide (4FB) | Catalyzed by aniline, >95% conversion in ~2 hours | pH 6.0 | |

| iEDDA Click Reaction | TCO-PEG & Tetrazine | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |

| iEDDA Click Reaction | TCO & various Tetrazines | 200 - 30,000 M⁻¹s⁻¹ | PBS, 37°C |

Table 3: Stability of the Conjugate Bonds

| Bond | Conditions | Stability | Source |

| Bis-aryl Hydrazone (HyNic-4FB) | pH 2.0-10.0, up to 92°C | Stable | |

| Dihydropyridazine (TCO-Tetrazine) | Aqueous buffer, 4°C | TCO moiety stable for weeks |

Experimental Protocols

This section provides detailed protocols for a two-step bioconjugation strategy using this compound to link two proteins (Protein A and Protein B).

Step 1: Modification of Protein A with an Aldehyde Group (4FB)

This protocol describes the introduction of an aromatic aldehyde onto Protein A using S-4FB.

Materials:

-

Protein A in amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

S-4FB (succinimidyl-4-formylbenzoate)

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Protein Preparation: Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Modification Buffer.

-

S-4FB Stock Solution: Immediately before use, prepare a 10 mM stock solution of S-4FB in anhydrous DMSO or DMF.

-

Modification Reaction: Add a 10- to 20-fold molar excess of the S-4FB stock solution to the Protein A solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess S-4FB and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

-

Quantification: Determine the concentration of the 4FB-modified Protein A. The degree of modification can be quantified using a colorimetric assay with 2-hydrazinopyridine.

Step 2: Conjugation of this compound to 4FB-Modified Protein A

This protocol details the reaction between the HyNic moiety of the linker and the newly introduced aldehyde on Protein A.

Materials:

-

4FB-modified Protein A from Step 1

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0)

-

(Optional) TurboLink™ Catalyst Buffer (100 mM aniline in Conjugation Buffer)

Procedure:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the 4FB-modified Protein A.

-

(Optional) Catalysis: For enhanced reaction kinetics, the reaction can be catalyzed by the addition of aniline to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance at 354 nm, which is characteristic of the bis-aryl hydrazone bond (molar extinction coefficient ≈ 29,000 L·mol⁻¹·cm⁻¹).

-

Purification: Purify the Protein A-PEG2-TCO conjugate using a desalting column to remove excess linker.

Step 3: Click Chemistry Ligation of Protein A-PEG2-TCO to Tetrazine-Modified Protein B

This final step utilizes the bioorthogonal TCO-tetrazine reaction to conjugate Protein A-PEG2-TCO with a tetrazine-modified Protein B.

Materials:

-

Protein A-PEG2-TCO from Step 2

-

Tetrazine-modified Protein B (prepared using a suitable tetrazine-NHS ester)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare solutions of Protein A-PEG2-TCO and tetrazine-modified Protein B in the reaction buffer.

-

Click Reaction: Mix the two protein solutions in a 1:1 to 1.5:1 molar ratio (TCO:tetrazine).

-

Incubation: The reaction is typically very fast and can be complete within minutes to an hour at room temperature.

-

Purification: The final conjugate can be purified from unreacted components by size-exclusion chromatography (SEC).

Visualizations

The following diagrams illustrate the chemical reactions and workflows described in this guide.

Caption: Chemical structure and dual reactivity of this compound.

Caption: Two-step bioconjugation workflow using this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for various applications, including:

-

Antibody-Drug Conjugates (ADCs): The sequential nature of the conjugation allows for the precise attachment of a drug molecule to an antibody. The stable hydrazone bond can be formed first, followed by the click reaction to attach a cytotoxic payload.

-

PROTACs and Molecular Glues: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target-binding ligand and an E3 ligase-binding ligand.

-

Pre-targeting for in vivo Imaging and Therapy: In a pre-targeting strategy, an antibody modified with the TCO moiety can be administered first to accumulate at a target site. Subsequently, a smaller, rapidly clearing imaging or therapeutic agent carrying a tetrazine group can be administered, which then "clicks" to the pre-localized antibody. This approach can improve target-to-background ratios and reduce off-target toxicity.

-

Assembly of Complex Biomolecular Structures: The bifunctional nature of the linker allows for the controlled assembly of proteins, peptides, nucleic acids, and other biomolecules into well-defined architectures.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables a robust two-step bioconjugation strategy. By combining the stable hydrazone bond formation of the HyNic moiety with the rapid and bioorthogonal click chemistry of the TCO group, researchers can achieve precise and efficient labeling and ligation of biomolecules. This capability is of significant importance for advancing the fields of drug discovery, diagnostics, and fundamental biological research.

References

An In-depth Technical Guide to HyNic-PEG2-TCO and Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamentals of HyNic-PEG2-TCO and its application in tetrazine ligation, a cornerstone of modern bioconjugation strategies. We will delve into the core principles of this powerful bioorthogonal reaction, present key quantitative data, and provide detailed experimental protocols to facilitate its implementation in your research and development endeavors.

Introduction to Tetrazine Ligation and this compound

The inverse electron demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO) is one of the fastest and most specific bioorthogonal reactions known.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it an ideal tool for in vivo applications.[3][4] The reaction is characterized by its high specificity, impressive rate constants (up to 107 M−1s−1), and the formation of a stable dihydropyridazine product with the release of nitrogen gas as the only byproduct.[3]

This compound is a bifunctional linker molecule that incorporates a highly reactive TCO moiety for tetrazine ligation. It also features a 6-hydrazinonicotinamide (HyNic) group and a polyethylene glycol (PEG) spacer. The HyNic group can react with aldehydes and ketones to form stable hydrazone linkages, providing a versatile handle for conjugation to biomolecules. The PEG spacer enhances aqueous solubility and reduces steric hindrance. This combination of features makes this compound a valuable reagent for constructing complex bioconjugates, including antibody-drug conjugates (ADCs) and targeted imaging agents.

The Reaction Mechanism

The tetrazine ligation is a two-step process initiated by an IEDDA [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile). This is followed by a retro-Diels-Alder reaction that irreversibly eliminates a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product.

Caption: The reaction mechanism of tetrazine ligation with this compound.

Quantitative Data: Reaction Kinetics

The kinetics of the tetrazine ligation are a key advantage, with second-order rate constants spanning several orders of magnitude depending on the specific structures of the tetrazine and TCO. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol/Water | |

| Hydrogen-substituted tetrazines | trans-cyclooctene | up to 30,000 | Aqueous | |

| Methyl-substituted tetrazines | trans-cyclooctene | ~1000 | Aqueous | |

| General Range | trans-cyclooctene | 1 - 1 x 10⁶ | PBS buffer | |

| ATTO-tetrazines | trans-cyclooctene | up to 1000 | Not specified | |

| General | trans-cyclooctene | > 800 | Not specified |

Experimental Protocols

General Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol provides a general framework for conjugating two proteins using a TCO-linker and a tetrazine-linker.

Caption: General workflow for protein-protein conjugation.

Materials:

-

Protein A and Protein B

-

TCO-NHS ester (e.g., TCO-PEG-NHS)

-

Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Spin desalting columns

-

Anhydrous DMSO or DMF

Procedure:

-

Protein A Activation with TCO-NHS Ester:

-

Dissolve 100 µg of Protein A in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃ to the protein solution.

-

Immediately prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

-

Add a 20-fold molar excess of the TCO-NHS ester to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.

-

-

Protein B Activation with Tetrazine-NHS Ester:

-

Dissolve 100 µg of Protein B in 100 µL of PBS.

-

Add 5 µL of 1 M NaHCO₃ to the protein solution.

-

Immediately prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Add 20 nmol of the Tetrazine-NHS ester to the protein solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

Remove excess Tetrazine-NHS ester using a spin desalting column.

-

-

Conjugation of TCO-Protein A and Tetrazine-Protein B:

-

Mix the TCO-activated Protein A and the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.

-

Incubate the mixture for 1 hour at room temperature with gentle rotation.

-

The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

The final conjugate can be purified from unreacted proteins using size-exclusion chromatography if necessary.

-

Protocol for Labeling a TCO-Modified Antibody with a Tetrazine-Fluorophore

Materials:

-

TCO-modified antibody in PBS

-

Tetrazine-functionalized fluorophore

-

DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.

-

To the solution of the TCO-modified antibody, add a 5-10 fold molar excess of the tetrazine-fluorophore solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.

Applications in Research and Drug Development

The exceptional characteristics of the tetrazine ligation have led to its widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): The ability to conjugate cytotoxic drugs to antibodies with high precision and under mild conditions is a significant advantage in ADC development.

-

In Vivo Imaging: The rapid kinetics of the reaction are ideal for pre-targeted imaging strategies, where a TCO-modified targeting molecule is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.

-

PROTACs: this compound is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.

-

Biomolecule Labeling: The bioorthogonality of the reaction allows for the specific labeling of proteins, nucleic acids, and glycans in complex biological environments, including living cells.

Stability Considerations

While TCOs are highly reactive, their stability can be a concern. They can isomerize to the less reactive cis-cyclooctene, particularly in the presence of thiols or copper-containing proteins. The stability of tetrazines can also vary depending on their substituents. For applications requiring long-term stability, it is crucial to select appropriately substituted TCO and tetrazine derivatives.

Conclusion

The this compound linker, in conjunction with tetrazine ligation, provides a robust and versatile platform for the construction of complex bioconjugates. Its rapid, specific, and bioorthogonal nature has made it an indispensable tool for researchers in chemical biology, drug discovery, and diagnostics. By understanding the fundamental principles, kinetics, and experimental protocols outlined in this guide, scientists can effectively harness the power of this remarkable chemical reaction to advance their research and development goals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

HyNic-PEG2-TCO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility and stability characteristics of HyNic-PEG2-TCO, a heterobifunctional linker critical in the field of bioconjugation and targeted drug delivery. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of this versatile molecule.

Introduction to this compound

This compound is a valuable tool in bioconjugation, featuring a 6-hydrazinonicotinamide (HyNic) group and a trans-cyclooctene (TCO) moiety, separated by a two-unit polyethylene glycol (PEG) spacer. The HyNic group readily reacts with aldehydes and ketones to form stable hydrazone bonds, while the TCO group participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazines. This "click chemistry" reaction is known for its high efficiency and bioorthogonality, proceeding readily in aqueous environments without the need for a catalyst.[1] The PEG linker enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugates and reduce aggregation.[1]

Solubility Characteristics

The incorporation of a hydrophilic PEG2 spacer significantly influences the solubility profile of this compound, rendering it more amenable to use in aqueous buffers commonly employed in biological applications. While specific quantitative solubility data for this compound is not extensively published, the general properties of similar PEGylated TCO linkers provide valuable insights.

Table 1: Solubility of Related PEGylated TCO Compounds

| Compound | Solvent | Solubility |

| TCO-PEG8-NHS ester | Water | ≥ 100 mg/mL (144.76 mM) |

| TCO-PEG8-TCO | DMSO, DCM, DMF | Soluble |

| TCO-PEG2-DBCO | DMSO, DCM, DMF | Soluble |

Data for related compounds are provided as an indication of expected solubility. Actual solubility of this compound may vary and should be determined empirically for specific applications.

Experimental Protocol: Determining Aqueous Solubility

A common method to determine the kinetic solubility of a compound in an aqueous buffer is through a nephelometric or UV absorbance-based assay.

Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for absorbance method)

-

Plate shaker

-

Nephelometer or UV/Vis microplate reader

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2 hours) to allow for equilibration.

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in turbidity indicates precipitation of the compound. The highest concentration that does not show a significant increase in turbidity compared to the buffer blank is considered the kinetic solubility.

-

UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where this compound has a known extinction coefficient. The concentration is calculated using the Beer-Lambert law. The highest concentration that can be measured in the supernatant represents the kinetic solubility.

-

Stability Characteristics

The stability of the TCO moiety is a critical consideration, as it is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) isomer. This isomerization can be promoted by factors such as exposure to thiols and certain metal ions, particularly copper.[2] The HyNic moiety, forming a hydrazone bond, is generally stable at neutral pH but can be reversible under acidic conditions.

Table 2: Stability of TCO Moieties Under Various Conditions

| TCO Derivative | Condition | Observation |

| d-TCO | Phosphate buffered D2O (pD 7.4) | No isomerization or decomposition after 14 days.[3] |

| d-TCO | Human serum, room temperature | >97% remained as trans-isomer after 4 days.[4] |

| s-TCO | 30 mM mercaptoethanol in D2O-PBS (pD 7.4) | 100% isomerization to cis-isomer after 18.5 hours. |

| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. |

Data for different TCO derivatives are presented to highlight general stability trends. The stability of this compound should be evaluated for the specific conditions of use.

The primary degradation pathway for the TCO group is the isomerization to the CCO form, which is unreactive in IEDDA reactions. This process can be accelerated by radical mechanisms, particularly in the presence of thiols.

Experimental Protocol: Assessing Stability by HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard for assessing the stability of compounds like this compound.

Objective: To evaluate the stability of this compound over time under specific conditions (e.g., in a particular buffer, at a certain temperature).

Materials:

-

This compound

-

Solvents and buffers for the stability study (e.g., PBS, pH 7.4; cell culture media)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phases (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or medium.

-

Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from one of the vials.

-

Quenching (if necessary): If the degradation is rapid, the reaction may need to be quenched, for example, by snap-freezing in liquid nitrogen and storing at -80°C until analysis.

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Elute the sample using a suitable gradient of the mobile phases to separate the parent compound from any degradants.

-

Monitor the elution profile with the detector. The parent this compound will have a characteristic retention time. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

-

-

Data Analysis:

-

Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the peak area at time zero.

-

Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life.

-

Recommendations for Handling and Storage

To ensure the integrity and reactivity of this compound, the following handling and storage recommendations should be followed:

-

Storage: Store the solid material at -20°C, protected from light and moisture.

-

Stock Solutions: Prepare stock solutions in anhydrous aprotic solvents like DMSO or DMF. For short-term storage, these solutions can be kept at -20°C. For long-term storage, it is advisable to store them at -80°C.

-

Aqueous Solutions: Prepare aqueous solutions fresh for each use. Avoid prolonged storage in aqueous buffers, especially those containing thiols.

-

Thiol-Containing Buffers: If working with buffers containing reducing agents like DTT or TCEP, the exposure of this compound to these reagents should be minimized. The use of radical inhibitors like Trolox may be considered to suppress thiol-promoted isomerization.

By understanding the fundamental solubility and stability characteristics of this compound and employing appropriate experimental methodologies, researchers can effectively utilize this powerful linker in their bioconjugation strategies, leading to more reliable and reproducible results.

References

- 1. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry with TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of trans-cyclooctene (TCO) reagents. It delves into the core principles, reaction kinetics, and practical applications of TCO-tetrazine ligation, a cornerstone of modern bioconjugation techniques. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to leverage this powerful chemistry in their work.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of TCO's utility in bioorthogonal chemistry lies in its exceptionally rapid and specific reaction with 1,2,4,5-tetrazines. This reaction, often termed the TCO-tetrazine ligation, proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine product.[1][2][3]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹.[3] This allows for efficient conjugation even at the low concentrations typically found in biological systems.

-

Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other "click chemistry" reactions.[4]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, leading to a stable conjugate. The only byproduct of the reaction is nitrogen gas.

The reactivity of the TCO-tetrazine ligation is governed by several factors:

-

Ring Strain of TCO: The inherent strain of the trans-cyclooctene double bond is a major driving force for the reaction. More strained TCO derivatives generally exhibit faster reaction rates.

-

Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).

-

Sterics: Less sterically hindered tetrazines and TCOs will generally react faster.

Mechanism of TCO-Tetrazine Ligation

The reaction proceeds in two main steps: a [4+2] cycloaddition followed by a retro-Diels-Alder reaction.

Quantitative Data: Reaction Kinetics and Stability

The selection of a TCO-tetrazine pair is critical for experimental success and is largely dictated by the desired reaction kinetics and the stability of the reagents in the experimental environment. The following tables summarize key quantitative parameters for various TCO derivatives.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Ligations

This table provides a comparative analysis of reaction kinetics for different TCO-tetrazine pairs. Higher k₂ values indicate a faster reaction.

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |

| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |

| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |

| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS |

| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) × 10³ | Not specified |

| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (366 ± 15) × 10³ | Water, 25 °C |

| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | (318 ± 3) × 10³ | Water, 25 °C |

| s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) × 10³ | Not specified |

Note: Reaction rates are highly dependent on the specific structures of the TCO and tetrazine, as well as the reaction conditions. The values presented here are for comparative purposes.

Table 2: Stability of TCO Derivatives

The stability of TCO reagents is a critical consideration, particularly for in vivo applications where they are exposed to biological nucleophiles like thiols. The primary mechanism of TCO deactivation is isomerization to the less reactive cis-isomer.

| TCO Derivative | Stability Characteristics |

| d-TCO | No degradation or isomerization observed in phosphate-buffered D₂O for up to 14 days. Remained as >97% trans-isomer after 4 days in human serum at room temperature. |

| s-TCO | Isomerizes rapidly in the presence of high thiol concentrations (30 mM). Prone to deactivation upon long-term storage. |

| oxoTCO | In D₂O (pD = 7.4) with 25 mM mercaptoethanol, the major diastereomer isomerized with a half-life of 2.2 hours, and the minor diastereomer with a half-life of 1.6 hours. Stability is similar to dTCO. |

| General TCOs | Can be stabilized for long-term storage by complexation with Ag(I) metal complexes. The radical inhibitor Trolox can suppress isomerization in the presence of high thiol concentrations. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving TCO reagents.

Protocol 1: Labeling of Primary Amines on Proteins with TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines, such as the N-terminus and lysine residues, using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Protein of interest (1-5 mg/mL)

-

Amine-free reaction buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis.

-

Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-NHS ester and the quenching agent by size exclusion chromatography (e.g., a desalting spin column) or dialysis. The TCO-labeled protein is now ready for subsequent ligation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Ligation for Protein Conjugation

This protocol details the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or a drug).

Materials:

-

TCO-labeled protein

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine (typically pink or red).

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Applications and Workflows

The versatility of TCO-tetrazine chemistry has led to its widespread adoption in various fields of research and drug development.

Pretargeted Imaging

Pretargeted imaging is a multi-step strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This is particularly advantageous for antibody-based imaging, as it allows for the use of short-lived radionuclides.

This approach results in a significantly improved signal-to-background ratio compared to directly labeled antibodies.

Click-to-Release Chemistry for Drug Delivery

"Click-to-release" strategies utilize the TCO-tetrazine reaction to trigger the release of a caged therapeutic agent at a specific target site. This approach can minimize off-target toxicity and increase the therapeutic index of potent drugs.

In a typical click-to-release system, a drug is linked to the TCO molecule through a carbamate bond. The IEDDA reaction with a tetrazine initiates an electronic cascade that leads to the cleavage of the carbamate and the release of the active drug.

References

- 1. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 2. Pretargeted brain PET imaging reveals amyloid-β pathology using a TCO-modified antibody and a fluorine-18 labeled tetrazine | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using HyNic-PEG2-TCO Linker

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the development of ADCs using a HyNic-PEG2-TCO linker.

This innovative linker system employs two distinct bioorthogonal chemistries:

-

Hydrazino-Nicotinamide (HyNic) Chemistry: A stable hydrazone bond is formed between a HyNic moiety and an aromatic aldehyde (4-Formylbenzamide, 4FB). This is used to conjugate the linker to the antibody.

-

trans-Cyclooctene/Tetrazine (TCO/Tz) Inverse Electron-Demand Diels-Alder (IEDDA) Click Chemistry: This exceptionally fast and specific reaction connects the TCO end of the linker to a tetrazine-modified cytotoxic payload.[1]

The inclusion of a two-unit polyethylene glycol (PEG2) spacer enhances aqueous solubility and can improve the overall pharmacokinetic properties of the resulting ADC.[2]

Core Principle

The development of an ADC using the this compound linker involves a three-stage process:

-

Preparation of Components: The antibody is modified to introduce aromatic aldehyde (4FB) groups, and the cytotoxic payload is functionalized with a tetrazine moiety.

-

Two-Step Conjugation: The bifunctional this compound linker is first reacted with the 4FB-modified antibody. In the second step, the tetrazine-modified payload is "clicked" to the TCO group on the antibody-linker complex.

-

Purification and Characterization: The resulting ADC is purified and characterized to determine critical quality attributes such as drug-to-antibody ratio (DAR), purity, and stability.

Data Presentation

The following tables summarize representative quantitative data for ADCs developed using similar TCO-based linker technologies. This data is intended to provide a general understanding of the expected performance. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative ADC Characterization Summary

| ADC Construct | Target Antigen | Payload | Average DAR (by HIC) | Monomer Purity (by SEC) |

|---|---|---|---|---|

| ADC-X1 | HER2 | MMAE | 3.9 | >98% |

| ADC-X2 | Trop-2 | PBD Dimer | 2.0 | >99% |

| Control mAb | HER2 | None | 0 | >99% |

(Note: Data is representative and based on similar TCO-linker technologies.)

Table 2: Representative In Vitro Cytotoxicity Data

| ADC Construct | Cell Line (Antigen Status) | IC50 (nM) |

|---|---|---|

| ADC-X1 | SK-BR-3 (HER2+++) | 0.45 |

| ADC-X1 | MDA-MB-468 (HER2-) | >1000 |

| ADC-X2 | NCI-H292 (Trop-2++) | 0.07 |

| ADC-X2 | Jurkat (Trop-2-) | >500 |

(Note: Data is representative and based on similar TCO-linker technologies.)

Table 3: Representative In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)

| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions |

|---|---|---|

| Vehicle Control | 0% | 0/8 |

| ADC-X1 (3 mg/kg) | 96% | 6/8 |

| Control mAb (3 mg/kg) | 18% | 0/8 |

(Note: Data is representative and based on similar TCO-linker technologies.)

Experimental Protocols

Protocol 1: Antibody Modification with S-4FB

This protocol describes the introduction of aromatic aldehyde (4FB) groups onto the antibody via reaction with succinimidyl-4-formylbenzoate (S-4FB).

Materials:

-

Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Modification Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0[5]

-

Anhydrous Dimethylformamide (DMF) or DMSO (for non-sulfonated S-4FB)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into Modification Buffer (pH 8.0) using a desalting column to remove any primary amine-containing buffer components (e.g., Tris).

-

Determine the antibody concentration using a spectrophotometer at 280 nm or a protein concentration assay (e.g., BCA).

-

Adjust the antibody concentration to 1.0–5.0 mg/mL in Modification Buffer.

-

-

S-4FB Stock Solution Preparation:

-

Immediately before use, prepare a 10-20 mg/mL stock solution of S-4FB in anhydrous DMF or DMSO. For Sulfo-S-4FB, use water or Modification Buffer.

-

-

Modification Reaction:

-

Add a 5- to 15-fold molar excess of the S-4FB stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Purification of 4FB-Modified Antibody:

-

Remove excess, unreacted S-4FB by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0).

-

-

Quantification of Modification (Optional but Recommended):

-

The molar substitution ratio (MSR) of 4FB groups per antibody can be determined using a colorimetric assay with 2-hydrazinopyridine, which forms a hydrazone that absorbs at 350 nm.

-

Protocol 2: Payload Modification with Tetrazine-NHS Ester

This protocol details the functionalization of an amine-containing payload (or a payload with a suitable linker) with a tetrazine moiety using a Tetrazine-NHS ester.

Materials:

-

Amine-containing cytotoxic payload

-

Tetrazine-PEGn-NHS ester (e.g., Tetrazine-PEG5-NHS Ester)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reverse-phase HPLC system for purification

Procedure:

-

Payload and Reagent Preparation:

-

Dissolve the payload in anhydrous DMSO or DMF.

-

Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

-

-

Modification Reaction:

-

Add a 1.5- to 3-fold molar excess of the Tetrazine-NHS ester solution to the payload solution.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification and Characterization:

-

Purify the resulting Tetrazine-Payload conjugate using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

-

Lyophilize the pure fractions and store at -20°C under desiccated conditions.

-

Protocol 3: ADC Conjugation and Purification

This protocol describes the final two-step conjugation of the this compound linker to the 4FB-antibody and the subsequent click reaction with the Tetrazine-Payload.

Materials:

-

4FB-modified antibody (from Protocol 1)

-

Tetrazine-Payload (from Protocol 2)

-

This compound linker

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0

-

Anhydrous DMSO

-

Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

-

Step 1: Antibody-Linker Conjugation (HyNic-4FB Reaction):

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the 4FB-modified antibody in Conjugation Buffer (pH 6.0).

-

Incubate the reaction for 2-4 hours at room temperature. The formation of the stable bis-arylhydrazone bond can be monitored by an increase in absorbance at 354 nm.

-

Remove excess linker using a desalting column, exchanging the buffer to PBS, pH 7.4. The product is now Ab-Linker-TCO.

-

-

Step 2: Linker-Payload Conjugation (TCO-Tetrazine Click Reaction):

-

Prepare a 10 mM stock solution of the Tetrazine-Payload in DMSO.

-

Add a 1.5- to 3-fold molar excess of the Tetrazine-Payload stock solution to the Ab-Linker-TCO solution.

-

The final concentration of DMSO in the reaction should not exceed 10% (v/v).

-

Incubate the reaction for 1-4 hours at room temperature or 37°C. The disappearance of the characteristic pink color of the tetrazine can indicate reaction progression.

-

-

Purification of the Final ADC:

-

Purify the ADC from unreacted linker-payload and solvent using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.

-

Protocol 4: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by HIC:

-

Principle: HIC separates ADC species based on hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the retention time on the HIC column, allowing for the quantification of species with different numbers of drugs.

-

System: HPLC or UPLC system with a UV detector.

-

Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

-